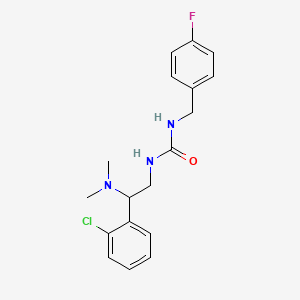
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-chloro-N,N-dimethylethylamine with 4-fluorobenzyl isocyanate to form the intermediate, which is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate to form the final product.
Starting Materials
2-chloro-N,N-dimethylethylamine, 4-fluorobenzyl isocyanate, N,N-dimethylformamide, 2-chlorophenyl isocyanate
Reaction
Step 1: 2-chloro-N,N-dimethylethylamine is reacted with 4-fluorobenzyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then reacted with N,N-dimethylformamide and 2-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst to form the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
作用機序
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator of B-cell receptor signaling. By inhibiting SYK, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea blocks the activation of B-cells, which play a critical role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
生化学的および生理学的効果
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea inhibits cell proliferation and induces apoptosis. In autoimmune disorders, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea suppresses the activation of B-cells and reduces the production of autoantibodies. In inflammatory diseases, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea reduces inflammation by blocking the activation of immune cells.
実験室実験の利点と制限
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for SYK, which reduces the risk of off-target effects. However, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea also has some limitations. It has low solubility in water, which can affect its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the research on 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic benefits in combination with other drugs or therapies. Another direction is to develop more potent and selective SYK inhibitors based on the structure of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea in vivo.
科学的研究の応用
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing autoimmune responses.
特性
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-23(2)17(15-5-3-4-6-16(15)19)12-22-18(24)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRNBYZHNHKGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)F)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-fluorobenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)
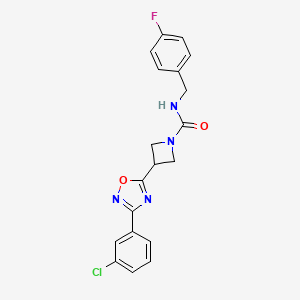
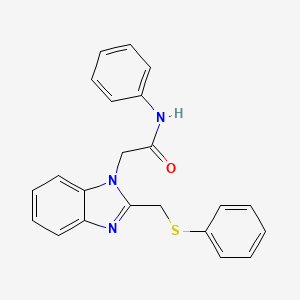
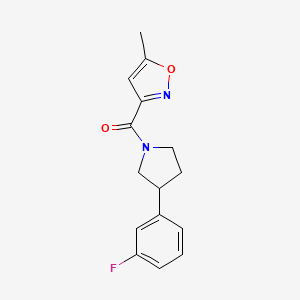
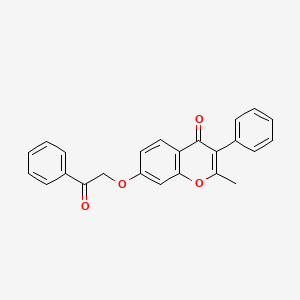
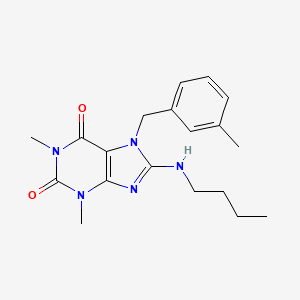
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2402020.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
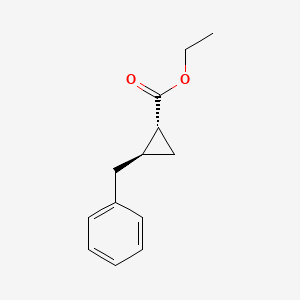
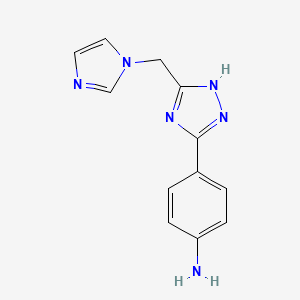
![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)
![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2402033.png)